Cas no 256390-46-2 (1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine])
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] Chemical and Physical Properties
Names and Identifiers
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- 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]
- Phosphine, 1,1'-[(1R)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenyl-
- 256390-46-2
- 849239-14-1
- (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(di(naphthalen-2-yl)phosphane)
- SCHEMBL1751804
- (S)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(di(naphthalen-2-yl)phosphane)
-
- Inchi: 1S/C54H40O2P2/c1-55-49-21-11-23-51(57(45-29-25-37-13-3-7-17-41(37)33-45)46-30-26-38-14-4-8-18-42(38)34-46)53(49)54-50(56-2)22-12-24-52(54)58(47-31-27-39-15-5-9-19-43(39)35-47)48-32-28-40-16-6-10-20-44(40)36-48/h3-36H,1-2H3
- InChI Key: XXSYGGSOJUVZTJ-UHFFFAOYSA-N
- SMILES: P(C1C=CC2C=CC=CC=2C=1)(C1C=CC2C=CC=CC=2C=1)C1=CC=CC(=C1C1=C(C=CC=C1P(C1C=CC2C=CC=CC=2C=1)C1C=CC2C=CC=CC=2C=1)OC)OC
Computed Properties
- Exact Mass: 782.25035451g/mol
- Monoisotopic Mass: 782.25035451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 58
- Rotatable Bond Count: 9
- Complexity: 1130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 13.9
- Topological Polar Surface Area: 18.5Ų
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906274-50mg |
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] |
256390-46-2 | 98% | 50mg |
¥2,050.20 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R906274-10mg |
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] |
256390-46-2 | 98% | 10mg |
¥518.40 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597792-100mg |
Phosphine, 1,1′-[(1R)-6,6′-dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-di-2-naphthalenyl- |
256390-46-2 | 98% | 100mg |
¥2010 | 2023-04-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R119170-10mg |
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] |
256390-46-2 | 98% | 10mg |
¥624 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R119170-50mg |
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] |
256390-46-2 | 98% | 50mg |
¥2466 | 2023-09-09 | |
| Ambeed | A1470820-100mg |
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(di(naphthalen-2-yl)phosphane) |
256390-46-2 | 98% | 100mg |
$186.0 | 2025-02-20 |
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] Suppliers
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]
Recent Advances in Chiral Phosphine Ligands: Focus on 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] (CAS: 256390-46-2)
The chiral phosphine ligand 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine] (CAS: 256390-46-2) has emerged as a pivotal tool in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. Recent studies highlight its exceptional stereocontrol and versatility in constructing complex chiral molecules, which are critical for pharmaceutical synthesis. This ligand's unique biphenyl backbone with dimethoxy substituents and bulky naphthyl groups enhances both steric and electronic tuning, making it indispensable for high enantioselectivity in C-C and C-X bond formations.
A 2023 study published in Journal of the American Chemical Society demonstrated its efficacy in palladium-catalyzed asymmetric allylic alkylations, achieving >99% ee for quaternary carbon centers. The ligand's rigidity and π-stacking capabilities were found to stabilize transition states, as revealed by DFT calculations. Concurrently, its application in rhodium-catalyzed conjugate additions expanded the scope to β-substituted carbonyl compounds, addressing previous limitations in substrate compatibility.
Industrial adoption has accelerated, with process chemistry reports (e.g., Organic Process Research & Development, 2024) showcasing its use in kilogram-scale syntheses of anticoagulant intermediates. Notably, the ligand's air stability and recyclability (up to 5 cycles with <5% activity loss) address cost barriers in large-scale applications. Patent filings (WO2023124567) further underscore its role in streamlining routes to JAK inhibitors and antiviral agents.
Challenges persist in optimizing solvent systems—recent work in ACS Catalysis (2024) identified fluorinated alcohols as optimal for maintaining reactivity in polar protic environments. Future directions include modular derivatization of the naphthyl rings to tailor selectivity for strained ring systems, as proposed in computational studies. This ligand class exemplifies the convergence of rational design and empirical optimization in modern asymmetric catalysis.
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